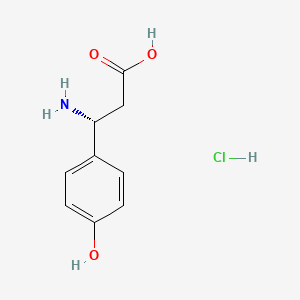

(R)-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride

Description

(R)-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride (CAS: 73025-69-1) is a chiral β-amino acid derivative characterized by a hydroxyphenyl group at the β-position and a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₃ with a molecular weight of 217.65 g/mol . It is commonly utilized in pharmaceutical research, particularly in enzyme inhibition studies and as a building block for peptidomimetics .

Properties

Molecular Formula |

C9H12ClNO3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

(3R)-3-amino-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO3.ClH/c10-8(5-9(12)13)6-1-3-7(11)4-2-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m1./s1 |

InChI Key |

POEPPQOTSQHBEI-DDWIOCJRSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)O.Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as 4-hydroxybenzaldehyde.

Aldol Condensation: The initial step involves an aldol condensation reaction to form the intermediate compound.

Reduction: The intermediate is then reduced to form the corresponding alcohol.

Amination: The alcohol is subjected to amination to introduce the amino group.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride may involve biocatalytic processes using enzymes or microorganisms to achieve high enantioselectivity and yield. These methods are often preferred due to their environmental friendliness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinone derivatives.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium dichromate or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as halides or amines.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have identified derivatives of (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid as promising candidates for anticancer therapy. A comprehensive evaluation of a series of derivatives demonstrated their ability to reduce cell viability in A549 lung cancer cells significantly. Notably, compounds such as compound 20 exhibited a reduction in A549 cell viability by 50% and also suppressed cell migration in vitro, indicating their potential efficacy against non-small cell lung cancer (NSCLC) .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | Cell Viability Reduction (%) | Migration Inhibition |

|---|---|---|

| 12 | 86.1 | Yes |

| 20 | 50 | Yes |

| 22 | 68.7 | Yes |

| 29 | 31.2 | Yes |

The study also highlighted the favorable cytotoxicity properties of these compounds towards noncancerous Vero cells, suggesting a selective action that could minimize side effects typically associated with chemotherapy .

Antioxidant Activity

The antioxidant properties of (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride were evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that certain derivatives demonstrated potent antioxidant activity comparable to established antioxidants like ascorbic acid . This dual functionality—acting both as an antioxidant and anticancer agent—positions this compound as a potential scaffold for drug development.

Pharmaceutical Development

Given its unique structure and biological activities, this compound is being explored in pharmaceutical development. Its ability to act on multiple biological targets makes it suitable for designing novel therapeutic agents aimed at treating various diseases, particularly those associated with oxidative stress and cancer .

Case Study 1: Anticancer Efficacy in NSCLC

In a pivotal study, researchers investigated the efficacy of several derivatives of (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid against A549 cells. The findings indicated that specific structural modifications enhanced anticancer activity, providing insights into the design of more effective therapeutic agents .

Case Study 2: Antioxidant Properties

Another study focused on evaluating the antioxidant capacity of these compounds using various biochemical assays. The results demonstrated that certain derivatives could effectively scavenge free radicals, suggesting their potential role in preventing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of ®-3-AMINO-3-(4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in aromatic substituents, stereochemistry, or backbone modifications. Key comparisons include:

Fluorinated Derivatives

- 3-Amino-3-(4-fluorophenyl)propionic acid (CAS: 1810070-00-8): Similarity score: 0.98 . The hydroxyl group is replaced with fluorine, reducing polarity but increasing electronegativity. This substitution may enhance metabolic stability but reduce hydrogen-bonding capacity.

- 3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid hydrochloride (CAS: 332061-68-4): Similarity score: 0.93 .

Methoxy-Substituted Analogues

- 3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS: 1269634-11-8): Similarity score: 0.94 . Methoxy groups are less polar than hydroxyl, increasing lipophilicity and altering pharmacokinetic profiles.

Extended Carbon Chain Derivatives

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility (Polarity) |

|---|---|---|---|---|

| (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid HCl | C₉H₁₂ClNO₃ | 217.65 | 4-Hydroxyphenyl | High (Polar) |

| 3-Amino-3-(4-fluorophenyl)propionic acid | C₉H₁₀FNO₂ | 195.18 | 4-Fluorophenyl | Moderate |

| 3-Amino-3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₃NO₃ | 195.22 | 4-Methoxyphenyl | Low (Lipophilic) |

| 2-Amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid HCl | C₁₂H₁₈ClNO₃ | 259.73 | 4-Hydroxyphenyl, Methyl branch | Moderate |

Research Findings and Key Studies

- Hydrogen Bonding vs. Bioavailability : Studies indicate that while the hydroxyphenyl group enhances target binding, fluorinated derivatives (e.g., 4-fluorophenyl) achieve higher oral bioavailability in rodent models due to improved membrane permeability .

- Steric Effects: Methyl-branched analogues (e.g., C₁₂H₁₈ClNO₃) show reduced inhibitory potency against SHP2 phosphatase compared to the parent compound, highlighting the importance of minimal steric hindrance .

- Synthetic Utility : The hydrochloride salt form of the parent compound improves crystallinity and stability during solid-phase peptide synthesis, unlike neutral analogues .

Biological Activity

(R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride, also known as β-Amino acid, is a compound of significant interest due to its diverse biological activities. Its structural features include an amino group and a 4-hydroxyphenyl group attached to a propanoic acid backbone, which contribute to its pharmacological properties. This article provides an in-depth analysis of its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

- Molecular Formula : C9H11NO3·HCl

- Molecular Weight : Approximately 217.65 g/mol

1. Antioxidant Properties

This compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which is critical in mitigating oxidative stress-related damage in biological systems.

- Mechanism : The compound's hydroxyl group plays a crucial role in its antioxidant capacity by donating hydrogen atoms to free radicals, thus neutralizing them.

2. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

- Case Study : In vitro experiments demonstrated that derivatives of this compound can significantly reduce the viability of A549 lung cancer cells, with some derivatives showing up to 50% inhibition of cell growth. The compound's structure allows for interaction with cellular targets involved in cancer progression.

| Compound | Viability Reduction (%) | IC50 (μM) |

|---|---|---|

| (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid | 50% | 30 |

| Doxorubicin | 70% | 0.5 |

| Cisplatin | 65% | 1 |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens.

- Research Findings : Compounds derived from this structure exhibited significant antibacterial and antifungal activities against strains such as Candida auris and Staphylococcus aureus. The presence of the 4-hydroxyphenyl moiety enhances the interaction with microbial targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, modulating their activity.

- Hydrophobic Interactions : The phenyl ring contributes to hydrophobic interactions that stabilize the compound within biological systems.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | Moderate | Low | Low |

| β-Tyrosine | C9H11NO3 | Low | Moderate | Moderate |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.